molecular formula C18H20ClN3O5S B15022393 methyl 2-chloro-5-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzoate

methyl 2-chloro-5-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzoate

Cat. No.: B15022393
M. Wt: 425.9 g/mol
InChI Key: BQABATRPCGXDKI-UHFFFAOYSA-N
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Description

METHYL 2-CHLORO-5-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZOATE is a complex organic compound with a molecular formula of C18H20ClN3O5S. This compound is known for its unique chemical structure, which includes a chlorinated benzene ring, a dimethylsulfamoyl group, and an amide linkage. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CHLORO-5-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the chlorination of a benzene derivative. The key steps include:

    Chlorination: Introduction of a chlorine atom to the benzene ring.

    Amidation: Formation of an amide bond by reacting the chlorinated benzene with an amine derivative.

    Sulfamoylation: Introduction of the dimethylsulfamoyl group through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amidation processes, often using automated reactors to ensure precision and efficiency. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-CHLORO-5-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-CHLORO-5-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-CHLORO-5-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate
  • Methyl 2-[(dimethylsulfamoyl)phenylamino]benzoate

Uniqueness

METHYL 2-CHLORO-5-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H20ClN3O5S

Molecular Weight

425.9 g/mol

IUPAC Name

methyl 2-chloro-5-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]benzoate

InChI

InChI=1S/C18H20ClN3O5S/c1-21(2)28(25,26)22(14-7-5-4-6-8-14)12-17(23)20-13-9-10-16(19)15(11-13)18(24)27-3/h4-11H,12H2,1-3H3,(H,20,23)

InChI Key

BQABATRPCGXDKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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